molecular formula C20H22N2O4S2 B2877396 N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 2034465-33-1

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2877396
CAS No.: 2034465-33-1
M. Wt: 418.53
InChI Key: SKIXOLHXJKPGJV-UHFFFAOYSA-N
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Description

N-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydro-1,4-benzodioxine core linked to a benzothiophene moiety via a dimethylaminoethyl spacer. This compound combines a sulfonamide group (known for its role in enzyme inhibition, e.g., carbonic anhydrase or cyclooxygenase) with a benzothiophene system (a sulfur-containing heterocycle associated with diverse bioactivities, including kinase modulation and CNS effects). The dimethylaminoethyl chain may enhance solubility and influence pharmacokinetic properties, such as blood-brain barrier penetration .

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S2/c1-22(2)17(16-13-27-20-6-4-3-5-15(16)20)12-21-28(23,24)14-7-8-18-19(11-14)26-10-9-25-18/h3-8,11,13,17,21H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKIXOLHXJKPGJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=CC2=C(C=C1)OCCO2)C3=CSC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 2,3-Dihydro-1,4-Benzodioxine-6-Thiol

The benzodioxine ring is constructed via cyclization of catechol derivatives. For example, reacting 4-mercaptocatechol with 1,2-dibromoethane in the presence of potassium carbonate yields 2,3-dihydro-1,4-benzodioxine-6-thiol. Alternative methods utilize Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to form the dioxane ring from diols.

Oxidation to Sulfonyl Chloride

The thiol group is oxidized to sulfonyl chloride using chlorine gas or oxone in hydrochloric acid. For instance, treatment with Cl₂ in dichloromethane at 0–5°C provides 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride in 75–85% yield.

Preparation of the Amine Component: 2-(1-Benzothiophen-3-yl)-2-(Dimethylamino)ethylamine

The amine side chain introduces both the benzothiophene and dimethylamino functionalities. Two synthetic routes are prominent:

Benzothiophene Synthesis via Cyclization

Microwave-assisted cyclization of 2-halobenzonitriles with methyl thioglycolate in dimethyl sulfoxide (DMSO) at 130°C produces 3-aminobenzo[b]thiophenes. For example, 2-iodobenzonitrile reacts with methyl thioglycolate under microwave irradiation (300 W, 15 min) to yield 3-aminobenzo[b]thiophene in 92% yield.

Functionalization of 1-Benzothiophen-3-yl Methanol

1-Benzothiophen-3-yl methanol is converted to the corresponding bromide using PBr₃, followed by nucleophilic substitution with potassium phthalimide to introduce an amine precursor. Subsequent hydrazinolysis releases the primary amine, which undergoes reductive amination with formaldehyde and sodium cyanoborohydride to install the dimethylamino group.

Coupling of Sulfonyl Chloride and Amine: Sulfonamide Formation

The final step involves nucleophilic attack of the amine on the sulfonyl chloride. Key conditions include:

Reaction Conditions

  • Solvent: Dichloromethane (DCM) or N,N-dimethylformamide (DMF).
  • Base: Triethylamine or pyridine to neutralize HCl.
  • Temperature: 0°C to room temperature, with stirring for 4–12 hours.

For example, combining 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride (1.2 equiv) with 2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethylamine (1.0 equiv) in DCM and triethylamine at 0°C for 6 hours yields the target compound in 68% yield after column chromatography (silica gel, ethyl acetate/hexane 1:1).

Analytical Characterization and Optimization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 7.6 Hz, 1H, benzothiophene-H), 7.45–7.32 (m, 3H, aromatic), 6.90 (s, 1H, benzodioxine-H), 4.25 (m, 2H, -OCH₂), 3.78 (m, 2H, -NCH₂), 2.92 (s, 6H, N(CH₃)₂).
  • IR (KBr): 3270 cm⁻¹ (N-H), 1320 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym).

Crystallographic Analysis

Single-crystal X-ray diffraction of analogous sulfonamides reveals hydrogen-bonded chains along the a-axis, stabilizing the crystal lattice.

Comparative Analysis of Synthetic Routes

Step Method A (Ref.) Method B (Ref.)
Benzodioxine synthesis Mitsunobu cyclization Thiol oxidation
Benzothiophene synthesis Nucleophilic substitution Microwave cyclization
Coupling yield 68% 72%
Purification Column chromatography Recrystallization

Method B’s microwave-assisted approach reduces reaction times but requires specialized equipment.

Challenges and Mitigation Strategies

  • Low Coupling Yields: Steric hindrance from the benzothiophene group slows sulfonamide formation. Using DMF as a polar aprotic solvent improves reactivity.
  • Byproduct Formation: Excess sulfonyl chloride leads to disulfone byproducts. Stoichiometric control (1.2 equiv sulfonyl chloride) minimizes this.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the sulfonamide group.

    Substitution: The dimethylaminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[b]thiophene moiety can yield sulfoxides or sulfones, while reduction of the sulfonamide group can yield corresponding amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology and Medicine

In biology and medicine, N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide may have potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous molecules, focusing on substituents, molecular properties, and inferred pharmacological implications.

Structural Features and Substituent Diversity

Compound Name / ID Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) References
Target Compound 2,3-Dihydro-1,4-benzodioxine -SO₂NH- group; benzothiophene; dimethylaminoethyl chain Not explicitly provided -
N-{2-[4-(4-Fluorophenyl)-1-piperazinyl]-2-(2-furyl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide 2,3-Dihydro-1,4-benzodioxine -SO₂NH- group; 4-fluorophenyl piperazine; furyl ethyl chain C₂₄H₂₆FN₃O₅S 487.546
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide 2,3-Dihydro-1,4-benzodioxine -SO₂NH- group; 4-fluorophenyl C₁₄H₁₂FNO₄S 309.31
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide 2,3-Dihydro-1,4-benzodioxine -SO₂NH- group; thienopyrimidinone; methoxyphenyl C₂₄H₂₂N₄O₅S₂ 510.63
Apremilast Isoindole-1,3-dione -SO₂Me group; ethoxy-methoxyphenyl; acetylated amine C₂₂H₂₄N₂O₇S 460.50

Key Observations:

  • Sulfonamide vs. Sulfonyl Groups : While the target compound and most analogs retain the sulfonamide (-SO₂NH-) moiety, Apremilast () contains a sulfonyl (-SO₂-) group, which is critical for its phosphodiesterase-4 (PDE4) inhibitory activity in inflammatory diseases .
  • Substituent Variability: Heterocyclic Moieties: The benzothiophene in the target compound contrasts with the furyl (), thienopyrimidinone (), and indole/isoindole systems (). These groups modulate electronic properties and binding specificity. Aminoalkyl Chains: The dimethylaminoethyl chain in the target compound may enhance solubility and CNS activity compared to the piperazinyl () or morpholinyl () groups in analogs, which are often used to improve pharmacokinetics .

Pharmacological Implications

  • Anti-inflammatory Potential: Apremilast () demonstrates the therapeutic relevance of sulfonamide/sulfonyl derivatives in inflammation. The target compound’s benzothiophene moiety may confer distinct kinase inhibitory effects compared to Apremilast’s isoindole core .
  • CNS Activity: Compounds with dimethylaminoethyl or piperazinyl substituents (e.g., ) are frequently explored for CNS penetration.
  • Enzyme Inhibition: Sulfonamide-containing compounds often target enzymes like carbonic anhydrase or PDEs. The thienopyrimidinone derivative () may inhibit kinases or proteases due to its fused heterocyclic system .

Physicochemical Properties

  • Molecular Weight : The target compound’s molecular weight is likely between 400–500 g/mol, similar to analogs in (487.55 g/mol) and 10 (510.63 g/mol). Higher weights may reduce oral bioavailability but improve target affinity .

Biological Activity

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS Number: 2415631-98-8) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

  • Molecular Formula : C21H21N3O3S
  • Molecular Weight : 395.5 g/mol
  • Structural Components : It contains a benzothiophene moiety and a sulfonamide group, which are critical for its biological activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that benzothiophene derivatives can induce apoptosis in cancer cells by activating the caspase pathway and inhibiting cell proliferation through the modulation of various signaling pathways such as MAPK and NF-kB .

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been explored through in vitro studies. It has been observed to inhibit the production of pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha) in macrophage cell lines. This suppression is believed to occur via the downregulation of NF-kB activation and the inhibition of MAPK signaling pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Caspase Activation : Induces apoptosis in cancer cells.
  • Cytokine Inhibition : Reduces the expression of pro-inflammatory cytokines.
  • MAPK Pathway Modulation : Alters cellular signaling pathways involved in inflammation and cancer progression.

Study 1: Anticancer Activity

A study investigated the effects of similar benzothiophene derivatives on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. The study concluded that these compounds could serve as potential leads for developing new anticancer agents .

Study 2: Anti-inflammatory Properties

In another study focused on inflammatory responses, researchers treated macrophages with this compound. The findings indicated a marked reduction in IL-6 levels and a decrease in macrophage migration, suggesting its potential use in treating inflammatory diseases .

Data Summary Table

Property Value
Molecular FormulaC21H21N3O3S
Molecular Weight395.5 g/mol
CAS Number2415631-98-8
Anticancer ActivityInduces apoptosis
Anti-inflammatory ActivityInhibits cytokine production

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